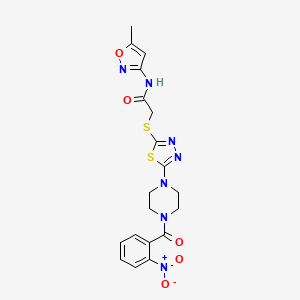

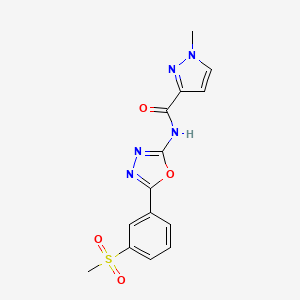

N-(5-methylisoxazol-3-yl)-2-((5-(4-(2-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

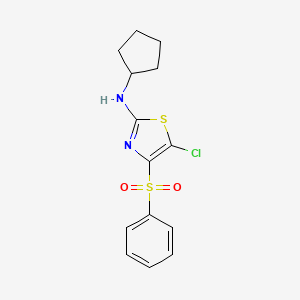

The compound N-(5-methylisoxazol-3-yl)-2-((5-(4-(2-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic molecule that appears to be designed for biological activity, given the presence of several pharmacophoric elements such as the isoxazole ring, thiadiazole moiety, and piperazine derivative. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their biological activities. For instance, compounds with a thiadiazole core and piperazine moiety have been shown to exhibit antitumor and antileishmanial activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the appropriate precursors. For example, the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides involves the use of NMR and elemental analysis for structural characterization . Similarly, the synthesis of (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran also involves a series of chemical reactions, leading to compounds with significant biological activities . The synthesis of N-(5-methylisoxazol-3-yl)-2-((5-(4-(2-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide would likely follow a comparable approach, with careful selection of starting materials and reaction conditions to ensure the formation of the desired product.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is typically confirmed using spectroscopic methods such as 1H NMR and 13C NMR . These techniques allow for the determination of the chemical environment of hydrogen and carbon atoms within the molecule, confirming the successful synthesis of the target compound. The presence of specific functional groups like the isoxazole ring, nitrobenzoyl group, and thiadiazole can be inferred from characteristic peaks in the NMR spectra.

Chemical Reactions Analysis

Compounds with thiadiazole and piperazine structures are known to participate in various chemical reactions. The antitumor activity of these compounds may involve interactions with cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis . The antileishmanial activity of related compounds suggests that they may interfere with the life cycle of the Leishmania parasite, although the exact mechanism of action would require further investigation .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a nitro group, for example, could affect the compound's electron distribution and reactivity. The lipophilicity, solubility, and stability of the compound would be important parameters in determining its suitability as a drug candidate. The cytotoxicity of related compounds has been evaluated, indicating that they can exhibit biological activity at non-cytotoxic concentrations . This suggests that the compound may also have a favorable therapeutic index, but specific studies would be needed to confirm this.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Compounds structurally related to the specified chemical have been synthesized and studied for a range of biological activities. These compounds, featuring piperazine, thiadiazole, and isoxazole moieties, exhibit promising biological activities due to their unique structural attributes. For instance, research by Xia et al. (2015) on novel 1,3,4-thiadiazole amide compounds containing piperazine demonstrated inhibitory effects against Xanthomonas campestris, indicating potential applications in addressing plant pathogens Xia et al., 2015.

Antileishmanial and Antibacterial Effects

Another study conducted by Foroumadi et al. (2005) evaluated the leishmanicidal activity of thiadiazole derivatives, revealing that these compounds possess strong activity against Leishmania major promastigotes, suggesting their utility in developing new treatments for leishmaniasis Foroumadi et al., 2005. Furthermore, compounds with similar structures have shown significant antibacterial activities, indicating their potential as templates for designing new antibacterial agents.

Propriétés

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O5S2/c1-12-10-15(23-31-12)20-16(27)11-32-19-22-21-18(33-19)25-8-6-24(7-9-25)17(28)13-4-2-3-5-14(13)26(29)30/h2-5,10H,6-9,11H2,1H3,(H,20,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDVMBPAXOPHAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methylisoxazol-3-yl)-2-((5-(4-(2-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2519859.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2519866.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B2519867.png)

![(6S,8R)-2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2519874.png)